3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea
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Overview
Description
3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea is a synthetic organic compound that features a complex structure combining furan, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea typically involves multi-step organic reactions. One common route includes:
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Formation of the Furan-Thiophene Intermediate
Starting Materials: Furan-3-carbaldehyde and thiophene-2-carbaldehyde.
Reaction: A cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to link the furan and thiophene rings.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., tetrahydrofuran).
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Methylation
Intermediate: The furan-thiophene intermediate is then subjected to a methylation reaction.
Reagents: Methyl iodide and a base (e.g., sodium hydride).
Conditions: Anhydrous conditions to prevent hydrolysis.
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Urea Formation
Intermediate: The methylated intermediate is reacted with 2-methylphenyl isocyanate.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) and in a solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Products: Oxidized derivatives such as sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the urea moiety or the aromatic rings.
Reagents: Sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the compound, potentially altering its biological activity.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Products: Substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in research to study enzyme activities or receptor binding.
Industry
Materials Science: Incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or activating their functions.
Pathways: In medicinal applications, it could modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea: Similar structure but with a different position of the furan ring.
3-{[4-(Thiophen-3-yl)furan-2-yl]methyl}-1-(2-methylphenyl)urea: Thiophene and furan rings swapped.
Uniqueness
Structural Complexity: The specific arrangement of furan, thiophene, and urea groups in 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea provides unique electronic and steric properties.
Reactivity: Its unique structure may offer distinct reactivity patterns compared to similar compounds, making it valuable in specialized applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-16(12)19-17(20)18-9-15-8-14(11-22-15)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWFAOZKVOICFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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